3-(2-Phenylethenyl)quinolin-2(1H)-one
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Overview
Description
3-(2-Phenylethenyl)quinolin-2(1H)-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinolinone core with a phenylethenyl substituent, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethenyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinolinone core, which can be derived from aniline and ethyl acetoacetate through a Friedländer synthesis.
Formation of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethenyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinone core to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Scientific Research Applications
3-(2-Phenylethenyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-3-[(Z)-2-phenylethenyl]quinoline-2-amine: Similar structure but with an amine group instead of a ketone.
9-(4-phenyl)anthracene: Another aromatic compound with a phenylethenyl group but different core structure.
Uniqueness
3-(2-Phenylethenyl)quinolin-2(1H)-one is unique due to its specific quinolinone core and phenylethenyl substituent, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
80356-58-7 |
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Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(2-phenylethenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H13NO/c19-17-15(11-10-13-6-2-1-3-7-13)12-14-8-4-5-9-16(14)18-17/h1-12H,(H,18,19) |
InChI Key |
BBPZMADHJXZOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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